![molecular formula C9H11NO3 B239881 Methyl 3-amino-5-(hydroxymethyl)benzoate CAS No. 199536-04-4](/img/structure/B239881.png)
Methyl 3-amino-5-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-amino-5-(hydroxymethyl)benzoate, also known as Methyl 3-amino-5-formylbenzoate, is a chemical compound that belongs to the class of benzoic acid derivatives. It is a white crystalline solid with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol. Methyl 3-amino-5-(hydroxymethyl)benzoate has various applications in scientific research, including medicinal chemistry, drug discovery, and organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory.
Biochemical and Physiological Effects:
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has been shown to have various biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate. One area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the study of the mechanism of action of Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.
Scientific Research Applications
Methyl 3-amino-5-(hydroxymethyl)benzoate 3-amino-5-(hydroxymethyl)benzoate has been extensively studied for its various scientific research applications. It has been used as a building block in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antifungal agents. It has also been used as a starting material in the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
methyl 3-amino-5-(hydroxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDZZVEYJZZGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441359 | |
Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(hydroxymethyl)benzoate | |
CAS RN |
199536-04-4 | |
Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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